molecular formula C6H7F5O B2978375 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol CAS No. 2580210-48-4

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol

Cat. No.: B2978375
CAS No.: 2580210-48-4
M. Wt: 190.113
InChI Key: SNGQIOIENVJVNW-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol (CAS 2580210-48-4) is a high-value fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a cyclobutane ring bearing both difluoromethylene (-CF2-) and trifluoromethyl (-CF3) groups, makes it a promising precursor for the synthesis of novel bioisosteres. Specifically, the 1-trifluoromethylcyclobutyl fragment has been identified as a unique and underutilized analogue for the ubiquitous tert-butyl group, a common motif in bioactive compounds . Incorporating this group can enhance key pharmaceutical properties; it has been shown to increase lipophilicity and impart improved metabolic stability to drug candidates, potentially leading to enhanced oral bioavailability and a slower rate of oxidative clearance . The compound serves as a critical intermediate for constructing C(sp3)–CF3 bonds, which are increasingly important in modern drug design but are less common in top-selling drugs compared to aromatic trifluoromethyl groups, representing a significant opportunity for innovation . Researchers can leverage this alcohol in various transformations, including copper metallaphotoredox-catalyzed deoxytrifluoromethylation reactions, to access advanced aliphatic trifluoromethylated intermediates . With a molecular formula of C6H7F5O and a molecular weight of 190.11 g/mol, this compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQIOIENVJVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the fluorination of a cyclobutyl precursor. One common method includes the fluorination of 1-methylcyclobutane followed by a reaction with methanol to introduce the hydroxyl group . The reaction conditions often require the use of fluorinating agents such as Selectfluor® and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Amines, thiols, ethers.

Scientific Research Applications

Chemistry: In chemistry, [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug development. The presence of fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, improving their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Methyl Substituents : Replacing the 3,3-dimethyl groups in [1] with difluoro substituents (as in the target compound) reduces steric bulk and increases electronegativity, enhancing interactions with electron-rich biological targets .
  • Trifluoromethyl vs. Methanesulfonyl/Methoxymethyl : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -SO₂CH₃ or -OCH₃, improving membrane permeability but reducing aqueous solubility compared to sulfonyl or ether analogs .

Metabolic Stability

  • Fluorinated derivatives like the target compound exhibit slower oxidative metabolism due to the stability of C-F bonds, whereas methoxymethyl and methyl analogs are more prone to enzymatic degradation .

Conformational Rigidity

  • The geminal difluoro substituents in the target compound restrict ring puckering, favoring a planar cyclobutane conformation.

Practical Considerations

  • Compounds with sulfonyl or methoxy groups (e.g., [2], [6]) may face synthetic challenges due to their higher polarity, whereas the target compound’s lipophilicity facilitates blood-brain barrier penetration .
  • Commercial availability varies; for example, [2] is listed as discontinued, limiting its practical utility .

Notes

  • Discrepancies in Data : Molecular weights for some analogs (e.g., [7]) are derived from vendor specifications and may require experimental validation.
  • Synthetic Accessibility : The trifluoromethyl group in the target compound necessitates specialized fluorination techniques, increasing synthesis complexity compared to methyl or methoxy analogs .
  • Biological Relevance : Fluorine’s role in enhancing target affinity and metabolic stability is well-documented, but its impact on off-target interactions remains understudied .

This comparative analysis underscores the unique advantages of this compound in drug design, balancing lipophilicity, stability, and conformational control.

Biological Activity

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and difluoromethyl groups significantly influences the compound's interaction with biological systems, enhancing its lipophilicity and metabolic stability.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C6_6H8_8F5_5O
  • Molecular Weight : 182.12 g/mol
  • Functional Groups : Alcohol (-OH), Trifluoromethyl (-CF3_3), Difluoromethyl (-CF2_2)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's hydrophobicity, which can facilitate binding to lipid membranes and influence cellular uptake. Additionally, the difluoromethyl group may stabilize interactions through hydrogen bonding or electrostatic interactions with target proteins.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes.
  • Anticancer Properties : In vitro studies have shown that derivatives of fluorinated cyclobutyl compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or induction of apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of fluorinated cyclobutyl derivatives, including this compound. Results indicated a significant reduction in growth for Gram-positive bacteria at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assays :
    • In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50_{50} value of approximately 25 µM, indicating moderate potency in inhibiting cell growth.
  • Enzyme Interaction Studies :
    • Enzymatic assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AntimicrobialEffective against Gram-positive bacteriaStudy 1
CytotoxicityIC50_{50} = 25 µM in cancer cell linesStudy 2
Enzyme InhibitionInhibits cytochrome P450 enzymesStudy 3

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